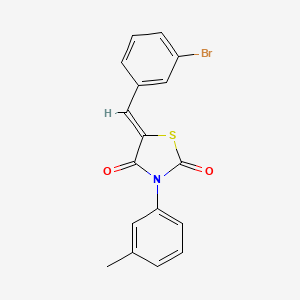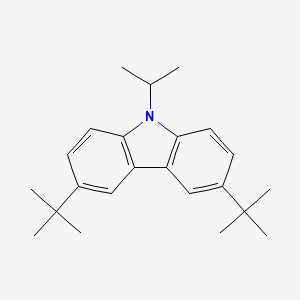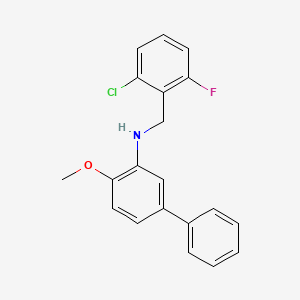![molecular formula C18H16O2S B4656271 (3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one](/img/structure/B4656271.png)
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one
Descripción general
Descripción
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step involves the Friedel-Crafts acylation of the furan ring with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring is introduced through a Wittig reaction, where the furan ring is reacted with a phosphonium ylide derived from 5-methylthiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one: shares structural similarities with other furan and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2S/c1-11-4-5-12(2)16(8-11)17-10-14(18(19)20-17)9-15-7-6-13(3)21-15/h4-10H,1-3H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOCVNQPSFYFT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC=C(S3)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC=C(S3)C)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide](/img/structure/B4656188.png)

![N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA](/img/structure/B4656200.png)
![N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B4656221.png)
![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)

![METHYL (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4656236.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
![(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4656258.png)
![2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4656263.png)
![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)
![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)
![2-[(4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4656278.png)
